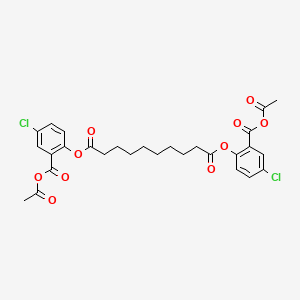
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is a chemical compound with the molecular formula C24H24Cl2O8. It is known for its unique structure, which includes two acetyloxycarbonyl groups and a decanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate typically involves the esterification of decanedioic acid with 2-acetyloxycarbonyl-4-chlorophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using advanced techniques such as chromatography and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxycarbonyl groups play a crucial role in these interactions, facilitating the binding process. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-acetyloxycarbonyl-4-bromophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-fluorophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-methylphenyl) decanedioate
Uniqueness
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties include increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for versatile applications in various fields of research.
Propiedades
Número CAS |
537048-85-4 |
|---|---|
Fórmula molecular |
C28H28Cl2O10 |
Peso molecular |
595.4 g/mol |
Nombre IUPAC |
bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate |
InChI |
InChI=1S/C28H28Cl2O10/c1-17(31)37-27(35)21-15-19(29)11-13-23(21)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-14-12-20(30)16-22(24)28(36)38-18(2)32/h11-16H,3-10H2,1-2H3 |
Clave InChI |
SFROXUNKTBWUEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
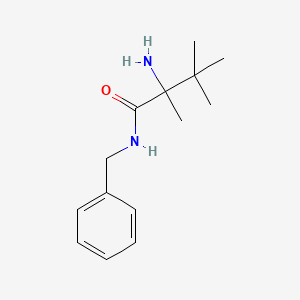
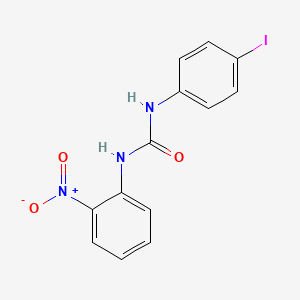
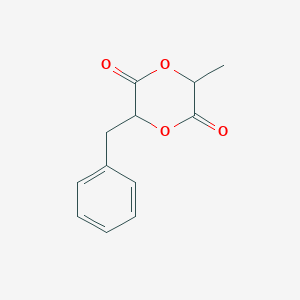
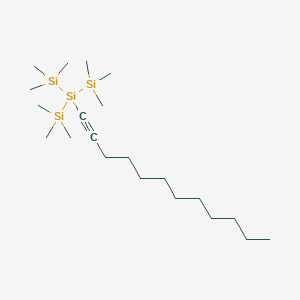
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)
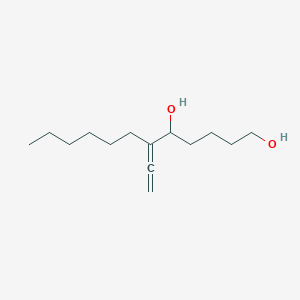

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
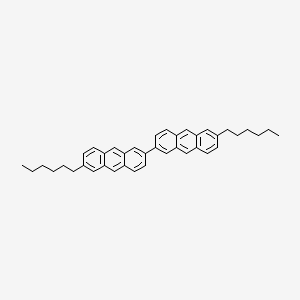
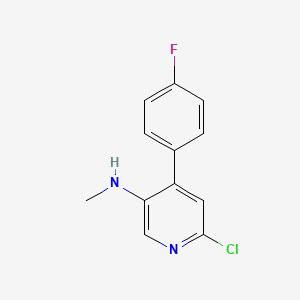
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
